(+)-alpha-Barbatene
Overview
Description
(+)-alpha-Barbatene is a naturally occurring sesquiterpene hydrocarbon found in various plants. It is known for its distinctive aroma and is often used in the fragrance industry. This compound is part of the larger family of terpenes, which are widely distributed in nature and play significant roles in plant physiology and ecology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-alpha-Barbatene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often require the presence of specific enzymes, such as sesquiterpene synthases, which facilitate the cyclization process. Laboratory synthesis may involve the use of catalysts and controlled temperature conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically modified microorganisms that express the necessary enzymes for its biosynthesis. These microorganisms can be cultured in large bioreactors, where they convert simple carbon sources into this compound through metabolic pathways.
Chemical Reactions Analysis
Types of Reactions: (+)-alpha-Barbatene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sesquiterpene derivatives.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Oxygenated sesquiterpenes such as alcohols, ketones, and aldehydes.
Reduction: Reduced sesquiterpenes with increased hydrogen content.
Substitution: Halogenated sesquiterpenes with altered reactivity and stability.
Scientific Research Applications
(+)-alpha-Barbatene has several scientific research applications, including:
Chemistry: Used as a model compound in the study of sesquiterpene biosynthesis and reaction mechanisms.
Biology: Investigated for its role in plant defense mechanisms and its interactions with herbivores and pathogens.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the fragrance industry for its aromatic properties and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (+)-alpha-Barbatene involves its interaction with specific molecular targets, such as enzymes and receptors. In plants, it may act as a signaling molecule, modulating various physiological processes. In biological systems, its effects are mediated through pathways involving the modulation of enzyme activity and gene expression.
Comparison with Similar Compounds
alpha-Copaene: Another sesquiterpene with a similar structure but different stereochemistry.
beta-Caryophyllene: A sesquiterpene with a similar carbon skeleton but different functional groups.
alpha-Humulene: A sesquiterpene with a similar ring structure but different double bond positions.
Uniqueness: (+)-alpha-Barbatene is unique due to its specific stereochemistry and the presence of distinct functional groups that confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Properties
IUPAC Name |
(1R,2R,6S,7R)-1,2,6,8-tetramethyltricyclo[5.3.1.02,6]undec-8-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11-6-9-13(2)10-12(11)14(3)7-5-8-15(13,14)4/h6,12H,5,7-10H2,1-4H3/t12-,13-,14+,15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKQBFUAKZOVPQ-APIJFGDWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2(CC1C3(C2(CCC3)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@]2(C[C@H]1[C@]3([C@@]2(CCC3)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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